molecular formula C7H15ClF3NO B15323856 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-olhydrochloride

3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-olhydrochloride

Katalognummer: B15323856
Molekulargewicht: 221.65 g/mol
InChI-Schlüssel: IXOXBSRNOABZNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride typically involves the reaction of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction and subsequent crystallization of the product.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form non-fluorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a wide range of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amino group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1,1,1-trifluoropropan-2-ol: A structurally similar compound with a shorter carbon chain.

    4-Amino-1,1,1-trifluoro-3-buten-2-one: Another trifluoromethyl-containing compound with different functional groups.

Uniqueness

3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride is unique due to its specific combination of functional groups and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C7H15ClF3NO

Molekulargewicht

221.65 g/mol

IUPAC-Name

3-amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol;hydrochloride

InChI

InChI=1S/C7H14F3NO.ClH/c1-6(2,3)4(11)5(12)7(8,9)10;/h4-5,12H,11H2,1-3H3;1H

InChI-Schlüssel

IXOXBSRNOABZNN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C(C(F)(F)F)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.